molecular formula C18H18FN3O4S B11392963 N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B11392963
M. Wt: 391.4 g/mol
InChI Key: PYECMCNIZAVNNM-UHFFFAOYSA-N
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Description

N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxadiazole Formation: The formation of the oxadiazole ring is achieved through the reaction of hydrazides with carboxylic acids or their derivatives.

    Sulfonamide Formation: The final step involves the reaction of the oxadiazole derivative with a sulfonyl chloride to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is not fully understood. it is believed to act on various molecular targets, including enzymes involved in inflammation and cancer growth. It may also disrupt bacterial cell walls, leading to bacterial death.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-fluoro-3-methyl-benzenesulfonamide: This compound shares a similar structure but lacks the oxadiazole ring.

    N-ethyl-4-methyl-benzenesulfonamide: This compound lacks both the fluorine and oxadiazole groups.

Uniqueness

N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is unique due to the presence of the oxadiazole ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H18FN3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

N-ethyl-4-fluoro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C18H18FN3O4S/c1-3-22(27(23,24)16-10-6-14(19)7-11-16)12-17-20-18(21-26-17)13-4-8-15(25-2)9-5-13/h4-11H,3,12H2,1-2H3

InChI Key

PYECMCNIZAVNNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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